N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide
Description
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring, an azetidine ring, and a diphenylpropanamide moiety, making it a unique structure with potential pharmacological properties.
Properties
Molecular Formula |
C21H22N4OS |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H22N4OS/c1-15-23-24-21(27-15)25-13-18(14-25)22-20(26)12-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-14H2,1H3,(H,22,26) |
InChI Key |
KJZLAOCMSTYPRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. Finally, the diphenylpropanamide moiety is introduced through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, solvent, and catalysts would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the azetidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to disruption of cellular processes such as DNA replication and protein synthesis, which is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Azetidine derivatives: Compounds with the azetidine ring also show diverse pharmacological properties.
Diphenylpropanamide derivatives: These compounds have the diphenylpropanamide moiety and are studied for their therapeutic potential.
Uniqueness
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,3-diphenylpropanamide is unique due to its combination of the thiadiazole ring, azetidine ring, and diphenylpropanamide moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
